Cas no 138370-12-4 (9,8,14-[1]Butanyl[4]ylideneanthra[1,2-b]benz[f]azocine-5,16,19-trione,8,9,14,15-tetrahydro-1,4,6,8,10,17-hexahydroxy-20-methoxy-18-methyl-,(8R,9R,14S,17S,18R)- (9CI))
![9,8,14-[1]Butanyl[4]ylideneanthra[1,2-b]benz[f]azocine-5,16,19-trione,8,9,14,15-tetrahydro-1,4,6,8,10,17-hexahydroxy-20-methoxy-18-methyl-,(8R,9R,14S,17S,18R)- (9CI) structure](https://fr.kuujia.com/scimg/cas/138370-12-4x500.png)
138370-12-4 structure
Nom du produit:9,8,14-[1]Butanyl[4]ylideneanthra[1,2-b]benz[f]azocine-5,16,19-trione,8,9,14,15-tetrahydro-1,4,6,8,10,17-hexahydroxy-20-methoxy-18-methyl-,(8R,9R,14S,17S,18R)- (9CI)
9,8,14-[1]Butanyl[4]ylideneanthra[1,2-b]benz[f]azocine-5,16,19-trione,8,9,14,15-tetrahydro-1,4,6,8,10,17-hexahydroxy-20-methoxy-18-methyl-,(8R,9R,14S,17S,18R)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 9,8,14-[1]Butanyl[4]ylideneanthra[1,2-b]benz[f]azocine-5,16,19-trione,8,9,14,15-tetrahydro-1,4,6,8,10,17-hexahydroxy-20-methoxy-18-methyl-,(8R,9R,14S,17S,18R)- (9CI)
- 9,8,14-[1]Butanyl[4]ylideneanthra[1,2-b]benz[f]azocine-5,16,19-trione,8,9,14,15-tetrahydro-1,4,6,8,10,17-hexahydroxy-20-metho
- 9,8,14-[1]Butanyl[4]ylideneanthra[1,2-b]benz[f]azocine-5,16,19-trione,8,9,14,15-tetrahydro-1,4...
- Dynemicin O
- (8R-(8alpha,9beta,14beta,17S*,18R*))-8,9,14,15-Tetrahydro-1,4,6,8,10,17-hexahydroxy-20-methoxy-18-methyl-9,8,14-(1)butanyl(4)ylideneanthra(1,2-b)benz(f)azocine-5,16,19-trione
- 1,4,6,8,10,17-hexahydroxy-20-methoxy-18-methyl-8,9,14,15-tetrahydro-8,1
- 9,8,14-(1)Butanyl(4)ylideneanthra(1,2-b)benz(f)azocine-5,16,19-trione, 8,9,14,15-tetrahydro-1,4,6,8,10,17-hexahydroxy-20-methoxy-18-methyl-, (8R-(8alpha,9beta,14beta,17S*,18R*))-
- 1,4,6,8,10,17-Hexahydroxy-20-methoxy-18-methyl-8,9,14,15-tetrahydro-8,14,9-(butane[1,1,4]triyl)anthra[1,2-b]benzo[f]azocine-5,16,19-trione
- 138370-12-4
- DTXSID20930077
- 2,3,9,20,23,27-hexahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8(13),9,11,16,19,21,23,26-nonaene-5,18,25-trione
-
- Piscine à noyau: InChI=1S/C29H23NO10/c1-9-23(35)26(40-2)21-16-10(4-3-5-12(16)31)27-28(9,38)29(21,39)11-8-15(34)19-20(22(11)30-27)25(37)18-14(33)7-6-13(32)17(18)24(19)36/h3-9,21,26-27,30-34,38-39H,1-2H3
- La clé Inchi: DXAZISIKQHCJNJ-UHFFFAOYSA-N
- Sourire: COC1C(=O)C(C)C2(C3C4C=CC=C(O)C=4C1C2(C1=CC(=C2C(=O)C4=C(C=CC(O)=C4C(=O)C2=C1N3)O)O)O)O
Propriétés calculées
- Qualité précise: 545.13219
- Masse isotopique unique: 545.13219593g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 7
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 40
- Nombre de liaisons rotatives: 1
- Complexité: 1130
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 6
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 194Ų
- Nombre d'tautomères: 994
- Charge de surface: 0
- Le xlogp3: 1.8
Propriétés expérimentales
- Le PSA: 193.85
9,8,14-[1]Butanyl[4]ylideneanthra[1,2-b]benz[f]azocine-5,16,19-trione,8,9,14,15-tetrahydro-1,4,6,8,10,17-hexahydroxy-20-methoxy-18-methyl-,(8R,9R,14S,17S,18R)- (9CI) Littérature connexe
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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